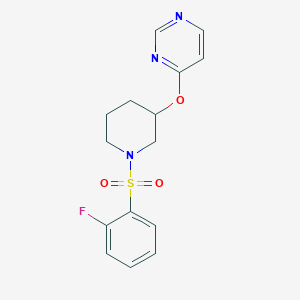

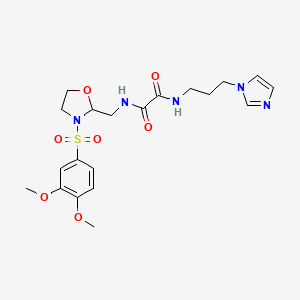

![molecular formula C12H23NO B2882579 [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine CAS No. 2361634-98-0](/img/structure/B2882579.png)

[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine” is a complex organic molecule. It contains a spiro[3.3]heptane core, which is a type of spirocyclic compound where two cyclopropane rings share a single atom . The compound also has an isobutyl (2-methylpropan-2-yl) group and a methanamine group attached to it .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents and its potential reactivity due to the presence of the amine group .Applications De Recherche Scientifique

Enantioenriched Spiro-ε-Lactam Oxindoles Synthesis : A study by Liu et al. (2019) explored the use of oxotryptamines to access diverse spiro-ε-lactam oxindoles with excellent enantioselectivities. This method is significant for its broad substrate scope and functional-group tolerance, showcasing its potential in drug synthesis.

Biosynthesis of Spirocyclic Oxindole Alkaloids : Research by Lopes et al. (2019) studied the biosynthesis of spirocyclic oxindole alkaloids in "cat's claw" plant species. The study successfully obtained oxindole alkaloid analogues, enhancing understanding of their therapeutic potential.

Synthesis of Oxindole Alkaloids : Marti and Carreira (2003) discussed different strategies for synthesizing spiro[pyrrolidine-3,3′-oxindole], a core structure in many biologically active alkaloids. Their review in European Journal of Organic Chemistry highlights the significance of this structure in chemical synthesis.

Anti-Breast Cancer Compounds : A study by Hati et al. (2016) focused on compounds with spiro[pyrrolidine-3, 3´-oxindole] motifs, demonstrating inhibitory activity against breast cancer cells. This research is crucial for developing new anticancer drugs.

Synthesis and Antiviral Activity of Aminoadamantane Derivatives : Kolocouris et al. (1994) in Journal of Medicinal Chemistry synthesized spiro compounds with potential anti-influenza A virus activity, highlighting the therapeutic relevance of spiro compounds in antiviral drug development.

Structural Analysis in Drug Discovery : Chernykh et al. (2015) in The Journal of Organic Chemistry synthesized spiro[3.3]heptane-1,6-diamines as building blocks for drug discovery, underlining the potential of spiro scaffolds in pharmaceutical research.

Propriétés

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12/h9-10H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZQGUBXJNFNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C12CCC2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile](/img/structure/B2882499.png)

![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)

![1-benzyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2882519.png)